molecular formula C14H27N3O3 B3230495 4-((S)-2-Amino-3-methyl-butyryl)-piperazine-1-carboxylic acid tert-butyl ester CAS No. 1305712-07-5

4-((S)-2-Amino-3-methyl-butyryl)-piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B3230495
CAS No.: 1305712-07-5
M. Wt: 285.38 g/mol
InChI Key: HNTFIQHYJJSTQN-NSHDSACASA-N
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Description

4-((S)-2-Amino-3-methyl-butyryl)-piperazine-1-carboxylic acid tert-butyl ester is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, an amino acid derivative, and a tert-butyl ester group. The presence of these functional groups makes it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((S)-2-Amino-3-methyl-butyryl)-piperazine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common method includes the protection of the amino group using a tert-butyl ester, followed by the coupling of the protected amino acid with piperazine. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as DMAP (4-Dimethylaminopyridine) to facilitate the coupling reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include the same basic steps as the laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-((S)-2-Amino-3-methyl-butyryl)-piperazine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4-((S)-2-Amino-3-methyl-butyryl)-piperazine-1-carboxylic acid tert-butyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-((S)-2-Amino-3-methyl-butyryl)-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This binding can inhibit or activate biochemical pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-((S)-2-Amino-3-methyl-butyryl)-piperazine-1-carboxylic acid methyl ester
  • 4-((S)-2-Amino-3-methyl-butyryl)-piperazine-1-carboxylic acid ethyl ester
  • 4-((S)-2-Amino-3-methyl-butyryl)-piperazine-1-carboxylic acid isopropyl ester

Uniqueness

The tert-butyl ester group in 4-((S)-2-Amino-3-methyl-butyryl)-piperazine-1-carboxylic acid tert-butyl ester provides unique steric hindrance and stability compared to other similar compounds. This makes it particularly useful in applications where stability and resistance to hydrolysis are crucial .

Properties

IUPAC Name

tert-butyl 4-[(2S)-2-amino-3-methylbutanoyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O3/c1-10(2)11(15)12(18)16-6-8-17(9-7-16)13(19)20-14(3,4)5/h10-11H,6-9,15H2,1-5H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNTFIQHYJJSTQN-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCN(CC1)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCN(CC1)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001121106
Record name 1-Piperazinecarboxylic acid, 4-[(2S)-2-amino-3-methyl-1-oxobutyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001121106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1305712-07-5
Record name 1-Piperazinecarboxylic acid, 4-[(2S)-2-amino-3-methyl-1-oxobutyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1305712-07-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperazinecarboxylic acid, 4-[(2S)-2-amino-3-methyl-1-oxobutyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001121106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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